2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-butanoic acid
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Overview
Description
2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-butanoic acid is an organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a morpholine ring substituted with dimethyl groups and a butanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-butanoic acid can be achieved through a Mannich reaction. This involves the reaction of formaldehyde, 2,6-dimethylmorpholine, and a suitable precursor such as curcumin pyrazole . The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler morpholine derivative with similar structural features.
N-[6-(cis-2,6-Dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4’-(trifluoromethoxy)[1,1’-biphenyl]-3-carboxamide: A more complex compound with additional functional groups.
Uniqueness
2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-butanoic acid is unique due to its specific combination of a morpholine ring and a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-7(2)10(11(13)14)12-5-8(3)15-9(4)6-12/h7-10H,5-6H2,1-4H3,(H,13,14) |
InChI Key |
IVUIOODROCAWAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(C(C)C)C(=O)O |
Origin of Product |
United States |
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